molecular formula C19H21N3S B5775750 N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea

N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No. B5775750
M. Wt: 323.5 g/mol
InChI Key: FOTOJLXDMONSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound, also known as DIMPI, is a thiourea derivative that has been synthesized using a variety of methods. In

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and are often overexpressed in cancer cells. Additionally, N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. The inhibition of these enzymes and pathways leads to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cell growth. In the brain, N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to reduce oxidative stress and inflammation, leading to neuroprotective effects. In the immune system, the compound modulates the immune response, leading to potential therapeutic applications for autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has several advantages for lab experiments. The compound has been shown to be stable and easy to synthesize. Additionally, it has a high affinity for HDACs and PKC, making it a potential therapeutic agent for cancer and other diseases. However, one limitation of the compound is that it has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. One direction is to explore the potential use of the compound in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the compound's effects on other enzymes and signaling pathways to better understand its mechanism of action. Additionally, further research is needed to explore the compound's potential use in treating neurodegenerative diseases and autoimmune disorders.
Conclusion:
N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is a chemical compound that has shown promise in various scientific research fields. The compound has been synthesized using various methods and has been shown to have potential applications in cancer research, neuroscience, and immunology. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, leading to the induction of apoptosis and inhibition of cell growth. While the compound has several advantages for lab experiments, there are also limitations to its use. Future research directions include exploring the compound's potential use in combination with other drugs and studying its effects on other enzymes and signaling pathways.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been achieved using various methods. One of the most common methods involves the reaction of 2,3-dimethylaniline and indole-3-ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields the desired product, which can be purified using column chromatography.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, the compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-13-6-5-9-17(14(13)2)22-19(23)20-11-10-15-12-21-18-8-4-3-7-16(15)18/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTOJLXDMONSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

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